

Unraveling the Enigma: A Technical Guide to the Function of TAIRE Family Kinases

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Introduction

The TAIRE family of cyclin-dependent kinases (CDKs), comprising CDK14, CDK15, CDK16, CDK17, and CDK18, represents a frontier in kinase biology. Named for a conserved "TAIRE" sequence motif in their kinase domain, these serine/threonine kinases have long been considered understudied members of the CDK family.^[1] However, emerging research has begun to illuminate their critical roles in a diverse array of cellular processes, from cell cycle regulation and developmental pathways to DNA damage response and neurogenesis.^{[2][3][4]} Dysregulation of TAIRE family kinases has been increasingly implicated in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders, making them compelling targets for therapeutic intervention.^{[5][6]}

This in-depth technical guide provides a comprehensive overview of the current understanding of TAIRE family kinase function. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to explore this intriguing class of enzymes, from their fundamental biochemical properties to their complex roles in cellular signaling and disease. This guide summarizes key quantitative data, details essential experimental protocols, and provides visual representations of their signaling pathways to facilitate a deeper understanding and spur further investigation into this promising area of research.

Core Functions and Biological Roles

The TAIRE family kinases, while sharing a conserved kinase domain, exhibit distinct and sometimes overlapping functions. Their activity is intricately regulated by binding to specific cyclins, most notably Cyclin Y, and through post-translational modifications.[\[7\]](#)[\[8\]](#)

CDK14 (PFTK1): A key regulator of the canonical Wnt/ β -catenin signaling pathway, CDK14, in complex with Cyclin Y, phosphorylates the Wnt co-receptor LRP6, a critical step for pathway activation.[\[7\]](#) This function implicates CDK14 in embryonic development, tissue homeostasis, and tumorigenesis. Furthermore, CDK14 has been identified as a regulator of the G2/M phase of the cell cycle.[\[9\]](#) Its overexpression has been linked to resistance to taxane-based chemotherapy in ovarian cancer, highlighting its clinical relevance.[\[10\]](#)

CDK15 (PFTAIRE2): The functions of CDK15 are the least characterized among the TAIRE family. Some studies suggest its involvement in breast cancer, although its precise role as a tumor promoter or suppressor appears to be context-dependent.[\[11\]](#)

CDK16 (PCTAIRE1): CDK16 is highly expressed in the brain and testes, pointing to its specialized roles in these tissues.[\[12\]](#) In neurons, it is involved in neurite outgrowth and vesicle trafficking.[\[2\]](#) Its essential role in spermatogenesis has been demonstrated, where its knockout leads to male infertility in mice.[\[3\]](#)[\[4\]](#) Like CDK14, CDK16 is activated by Cyclin Y, a process that is further regulated by phosphorylation and the binding of 14-3-3 proteins.[\[8\]](#)

CDK17 (PCTAIRE2): Also predominantly expressed in the brain, CDK17 is implicated in neuronal functions.[\[13\]](#) Studies have linked altered CDK17 levels to Alzheimer's disease.[\[14\]](#) While its precise signaling pathways are still being elucidated, it is known to interact with several proteins involved in cellular trafficking and signaling.

CDK18 (PCTAIRE3): CDK18 plays a crucial role in the cellular response to replication stress and the maintenance of genome stability. It interacts with key components of the DNA damage response machinery, including RAD9, RAD17, and TOPBP1, and is involved in the ATR-CHK1 signaling pathway.[\[2\]](#)

Quantitative Data on TAIRE Family Kinases

A growing body of research is providing quantitative data on the biochemical and cellular properties of TAIRE family kinases. This information is critical for designing targeted inhibitors

and understanding their mechanism of action.

Inhibitor Specificity and Potency

The development of selective inhibitors is crucial for dissecting the specific functions of each TAIRE family member. **FMF-04-159-2** is a notable covalent pan-TAIRE inhibitor that has been instrumental in probing their collective roles.[\[9\]](#)[\[15\]](#)

Inhibitor	Target Kinase(s)	IC50 (nM)	Assay Type	Reference
FMF-04-159-2	CDK14	88	Kinase activity inhibition	[15]
CDK14	40	Cellular BRET assay	[15]	
CDK16	10	Kinase activity inhibition	[15]	
CDK2	256	Cellular BRET assay	[9]	
FMF-04-159-R (reversible analog)	CDK14	5.9	Kinase activity inhibition	[16]
CDK16	139.1	Kinase activity inhibition	[16]	

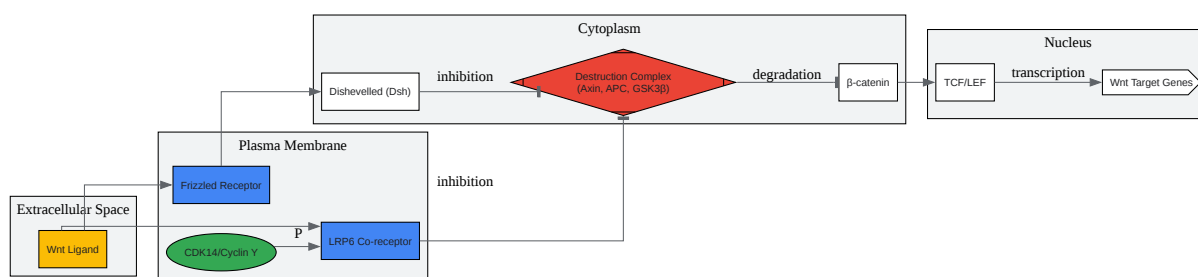
Signaling Pathways of TAIRE Family Kinases

The TAIRE family kinases are integral components of complex signaling networks. Visualizing these pathways is essential for understanding their regulatory mechanisms and identifying potential points for therapeutic intervention.

CDK14 in the Canonical Wnt Signaling Pathway

CDK14, in complex with Cyclin Y, is recruited to the plasma membrane where it phosphorylates the Wnt co-receptor LRP6. This phosphorylation event is a key step in the activation of the

canonical Wnt/ β -catenin pathway, leading to the stabilization of β -catenin, its nuclear translocation, and the transcription of Wnt target genes.

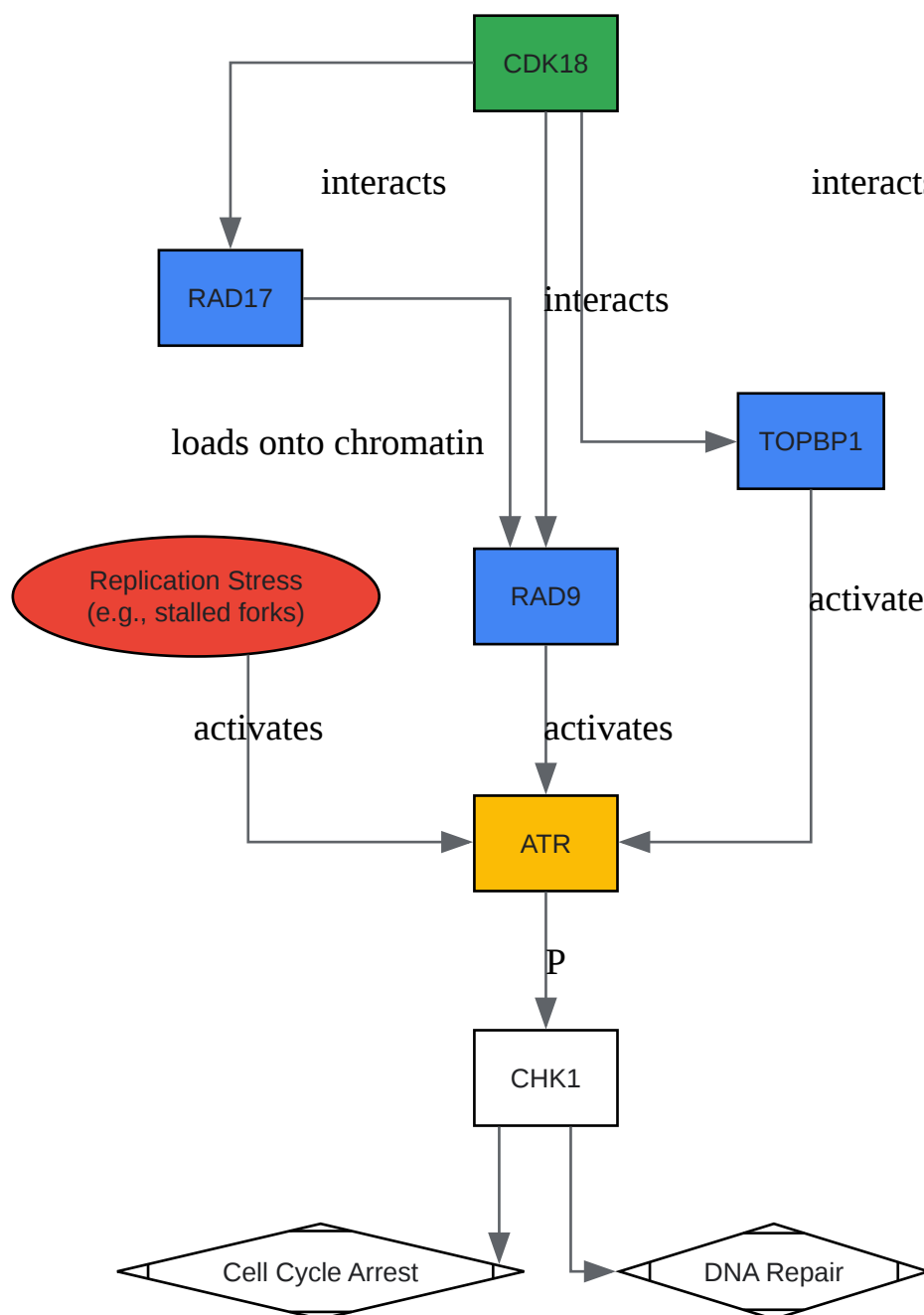


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CDK14-mediated activation of the canonical Wnt signaling pathway.

CDK18 in the Replication Stress Response

CDK18 is a key player in the cellular response to DNA replication stress. It interacts with components of the RAD9-RAD1-HUS1 (9-1-1) complex and the ATR signaling pathway to ensure genome stability. Upon replication stress, CDK18 is activated and contributes to the phosphorylation cascade that ultimately leads to cell cycle arrest and DNA repair.



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Role of CDK18 in the ATR-mediated replication stress response.

Experimental Protocols

Investigating the function of TAIRE family kinases requires a robust set of experimental techniques. The following sections provide detailed methodologies for key experiments. These

protocols are intended as a starting point and may require optimization for specific experimental contexts.

In Vitro Kinase Assay for TAIRE Family Kinases

This protocol describes a general method for measuring the kinase activity of a TAIRE family member using a recombinant kinase and a model substrate such as Histone H1 or a specific peptide.

Materials:

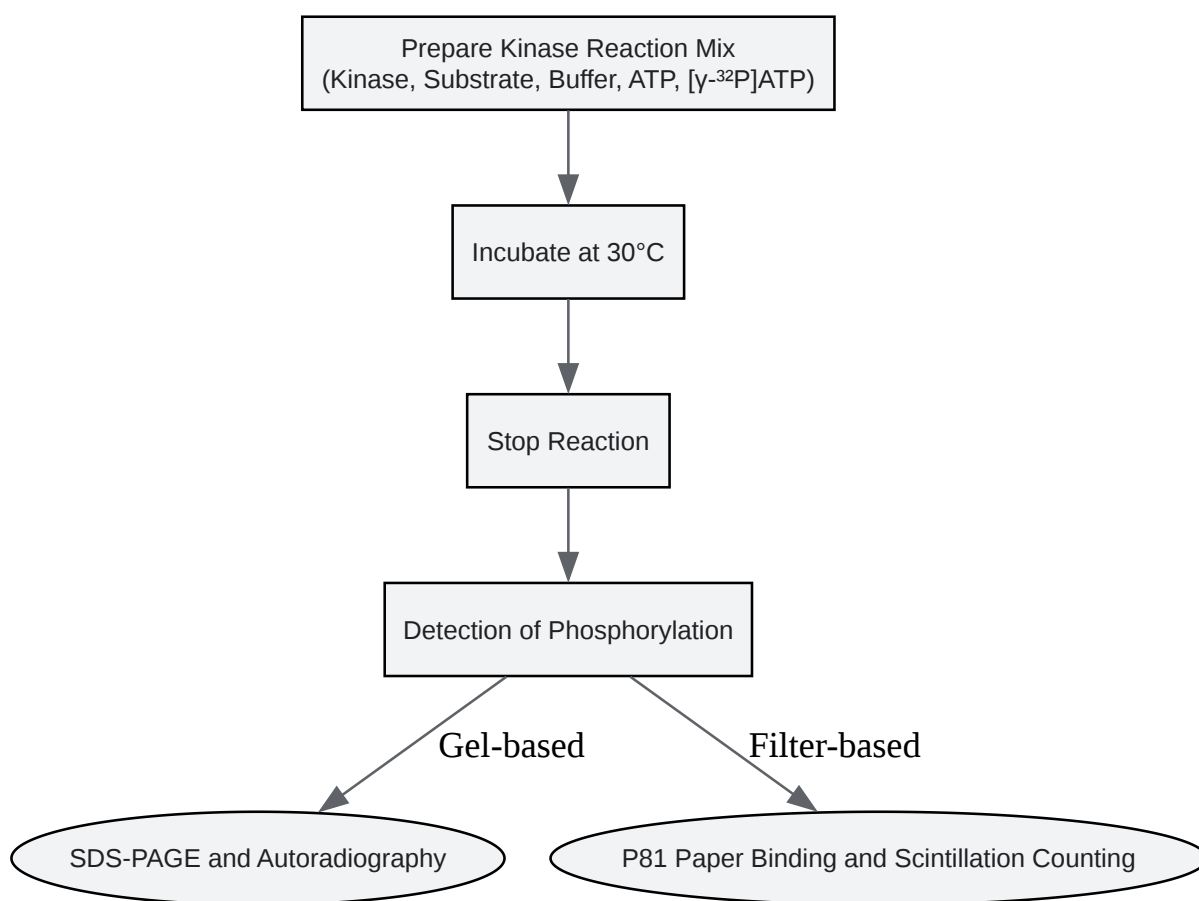
- Recombinant TAIRE kinase (e.g., CDK14/Cyclin Y complex)
- Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β -glycerolphosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
- Substrate (e.g., Histone H1, 1 mg/mL)
- [γ -³²P]ATP (10 μ Ci/ μ L)
- 10X ATP Mix (1 mM ATP in Kinase Assay Buffer)
- SDS-PAGE loading buffer
- P81 phosphocellulose paper
- 0.75% Phosphoric acid
- Scintillation counter and vials

Procedure:

- Prepare the kinase reaction mix on ice. For a 25 μ L reaction, combine:
 - 5 μ L of 5X Kinase Assay Buffer
 - 2.5 μ L of 10X ATP Mix
 - 5 μ L of substrate solution

- 1 μL of $[\gamma\text{-}^{32}\text{P}]\text{ATP}$
- Recombinant kinase (amount to be optimized empirically)
- Nuclease-free water to a final volume of 25 μL
- Initiate the reaction by transferring the tubes to a 30°C water bath. Incubate for 20-30 minutes.
- Stop the reaction by adding 10 μL of 4X SDS-PAGE loading buffer.
- Alternatively, for a non-gel-based assay, spot 20 μL of the reaction mixture onto a P81 phosphocellulose paper square.
- Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid.
- Wash once with acetone and let it air dry.
- Place the P81 paper in a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

Workflow for In Vitro Kinase Assay:



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General workflow for an in vitro kinase assay.

Immunoprecipitation of TAIRE Family Kinases from Cell Lysates

This protocol describes the immunoprecipitation of a TAIRE family kinase from cultured cells, which can be used for subsequent western blotting to identify interacting partners or for in vitro kinase assays. This protocol is optimized for FLAG-tagged proteins but can be adapted for endogenous proteins with a specific antibody.[\[1\]](#)[\[7\]](#)

Materials:

- Cultured cells expressing the TAIRE kinase of interest (e.g., FLAG-tagged CDK16)
- Ice-cold PBS

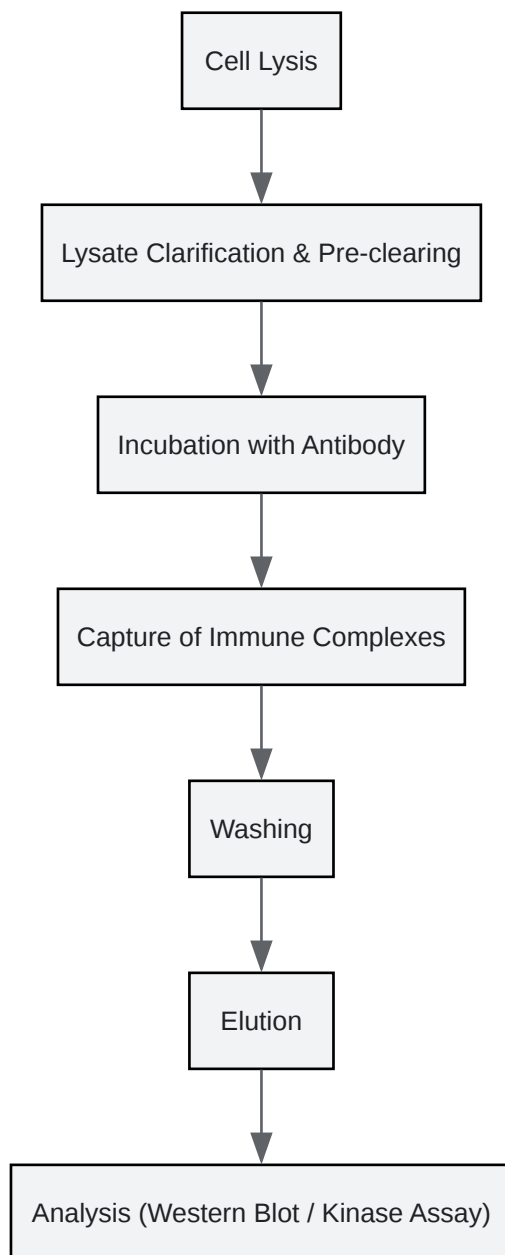
- Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)
- Anti-FLAG M2 affinity gel or a specific antibody against the endogenous kinase
- Protein A/G agarose beads (if using a non-conjugated antibody)
- Wash Buffer (Lysis buffer with a lower concentration of detergent, e.g., 0.1% Triton X-100)
- Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 3.5 for acid elution, or 3X FLAG peptide for competitive elution)
- Neutralization Buffer (1 M Tris-HCl, pH 8.0)
- SDS-PAGE loading buffer

Procedure:

- Wash cultured cells with ice-cold PBS and lyse them in Lysis Buffer on ice for 30 minutes.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Pre-clear the lysate by incubating with Protein A/G agarose beads for 30 minutes at 4°C on a rotator.
- Incubate the pre-cleared lysate with anti-FLAG M2 affinity gel or the specific antibody overnight at 4°C with gentle rotation.
- If using a non-conjugated antibody, add Protein A/G agarose beads and incubate for another 1-2 hours.
- Collect the beads by centrifugation and wash them three to five times with ice-cold Wash Buffer.
- Elute the bound proteins. For acid elution, add Elution Buffer and incubate for 5-10 minutes, then neutralize the eluate with Neutralization Buffer. For competitive elution, incubate the beads with 3X FLAG peptide in Wash Buffer.

- Analyze the eluate by western blotting or use it for a kinase assay.

Workflow for Immunoprecipitation:



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General workflow for immunoprecipitation.

Conclusion and Future Directions

The TAIRE family of kinases is emerging from the shadows of the "dark kinome" as a group of critical regulators of fundamental cellular processes. Their involvement in Wnt signaling, cell cycle control, and the DNA damage response underscores their importance in both normal physiology and disease. The development of specific chemical probes, such as **FMF-04-159-2**, has been a significant step forward, enabling a more detailed dissection of their functions.

Despite this progress, many questions remain. The specific substrates and downstream effectors for most TAIRE family members are still largely unknown. A comprehensive understanding of their regulation, including the roles of different Cyclin partners and post-translational modifications, is required. Furthermore, the development of highly selective inhibitors for each individual TAIRE kinase is a critical next step for their validation as therapeutic targets.

The methodologies and information presented in this guide provide a solid foundation for researchers to embark on or advance their studies of this fascinating and important family of kinases. Future research in this area holds the promise of uncovering novel biological insights and paving the way for the development of new therapeutic strategies for a range of human diseases.

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